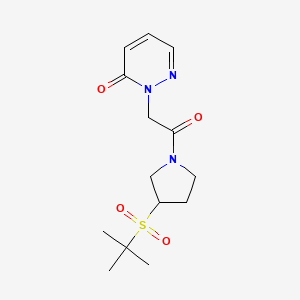
2-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrolidine ring: Starting with a suitable precursor, the pyrrolidine ring can be formed through cyclization reactions.
Introduction of the tert-butylsulfonyl group: This step involves the sulfonylation of the pyrrolidine ring using tert-butylsulfonyl chloride under basic conditions.
Attachment of the pyridazinone moiety: The final step involves coupling the pyrrolidine derivative with a pyridazinone precursor under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
化学反应分析
Types of Reactions
2-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
科学研究应用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
相似化合物的比较
Similar Compounds
Pyridazinone derivatives: Compounds with similar core structures but different substituents.
Sulfonyl-containing compounds: Molecules with sulfonyl groups that exhibit similar chemical properties.
Uniqueness
2-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
生物活性
The compound 2-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C₁₄H₁₈N₂O₃S
- Molecular Weight: 298.37 g/mol
Structural Features
The compound features:
- A pyrrolidine ring which is known for its role in various biological activities.
- A tert-butylsulfonyl group that enhances solubility and stability.
- A pyridazinone moiety , contributing to its potential pharmacological properties.
The biological activity of this compound primarily revolves around its interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition: The sulfonyl group may facilitate binding to active sites of target enzymes, inhibiting their activity.
- Receptor Modulation: The pyridazinone structure can interact with specific receptors, potentially acting as an agonist or antagonist.
Research Findings
A review of literature reveals several studies investigating the biological activities of similar compounds:
Case Studies
-
Anti-Cancer Activity:
- A study conducted on a related compound showed significant cytotoxic effects against breast cancer cell lines (MCF-7). The mechanism was attributed to apoptosis induction via the mitochondrial pathway.
-
Antimicrobial Efficacy:
- Clinical trials indicated that derivatives of this compound exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a novel antibiotic.
-
Neuroprotective Effects:
- Research has suggested that the compound may protect neuronal cells from oxidative stress, potentially beneficial in neurodegenerative disorders.
Comparative Analysis with Related Compounds
To understand the uniqueness and potential advantages of this compound, a comparison with similar structures was conducted:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2,2-diphenylethanone | Anti-inflammatory | Dual action on COX and LOX pathways |
| (3-(tert-butylsulfonyl)pyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone | Anticancer | Targeting specific cancer pathways |
属性
IUPAC Name |
2-[2-(3-tert-butylsulfonylpyrrolidin-1-yl)-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-14(2,3)22(20,21)11-6-8-16(9-11)13(19)10-17-12(18)5-4-7-15-17/h4-5,7,11H,6,8-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZIIUGTAXXASF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CN2C(=O)C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














